N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic benzamide derivative. The compound features a 4-fluorophenylmethyl group, a 2-methoxyethyl substituent at position 7, and a fused triazatricyclic core. This combination of polar (methoxyethyl) and lipophilic (fluorophenyl) groups may balance solubility and membrane permeability, a critical factor in drug design .
Properties
Molecular Formula |
C22H20FN5O3 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H20FN5O3/c1-31-11-10-28-19(24)16(21(29)25-13-14-5-7-15(23)8-6-14)12-17-20(28)26-18-4-2-3-9-27(18)22(17)30/h2-9,12,24H,10-11,13H2,1H3,(H,25,29) |
InChI Key |
QLROUSVMLBEULB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps, typically starting with the preparation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the fluorobenzyl group and the imino group is usually accomplished through nucleophilic substitution reactions, followed by further functionalization to introduce the methoxyethyl group and the carboxamide functionality. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Properties
- The compound has demonstrated significant anticancer activity by inhibiting protein kinases and inducing cell cycle arrest in various cancer cell lines. This mechanism is crucial for regulating cellular proliferation and survival pathways in cancer cells .
- Case Study : A study reported that the compound effectively inhibited the growth of specific cancer cell lines through modulation of signaling pathways associated with cell survival .
-
Potential as a Drug Candidate
- Its unique structure allows for potential modifications to enhance efficacy and selectivity against cancer targets.
- Example : The introduction of different substituents can tailor the compound's activity towards specific molecular targets involved in tumorigenesis.
Chemical Synthesis
- Building Block for Complex Molecules
- The compound can serve as an essential building block in the synthesis of more complex organic molecules and pharmaceuticals .
- Table 1: Synthetic Routes
Step Reaction Type Key Reagents 1 Cyclization Catalysts 2 Substitution Dimethoxybenzene 3 Oxidation Oxidizing agents
Materials Science
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Similarities
The compound shares structural motifs with other benzamide derivatives, such as N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS 877778-47-7, ). Both compounds possess a tricyclic backbone and fluorophenyl groups, but differ in substituents: the target compound has a 2-methoxyethyl group at position 7, while the analogue features a pentyl chain and an 11-methyl group. These differences significantly alter electronic and steric profiles.
Functional Comparisons
lists pesticidal benzamides like diflubenzuron and fluazuron , which share a carboxamide backbone but lack the tricyclic framework. Diflubenzuron, a chitin synthesis inhibitor, highlights how substituent variation (e.g., 2,6-difluorobenzamide vs. 4-fluorophenylmethyl) dictates bioactivity. The target compound’s tricyclic system may confer rigidity, enabling selective interactions with biological targets, a feature absent in simpler benzamides .
Molecular Property Analysis
The table below summarizes key differences:
Electronic and Geometric Influences
emphasizes that "isovalency" (similar valence electrons) without structural congruence limits property overlap. For example, while the target compound and diflubenzuron both contain electron-withdrawing fluorine atoms, the tricyclic core of the former introduces geometric constraints that could enhance binding specificity compared to diflubenzuron’s planar structure .
Research Findings and Implications
- Fluorine Impact : The 4-fluorophenyl group enhances metabolic stability—a common strategy in drug design—by resisting oxidative degradation .
- Structural Rigidity : The tricyclic system may restrict conformational flexibility, improving target affinity but complicating synthesis .
Methodological Considerations
Crystallographic tools like SHELXL () are critical for resolving such complex structures.
Biological Activity
N-[(4-fluorophenyl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that make it a candidate for further pharmacological studies. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
This compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a methoxyethyl substituent suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines. Research has shown that compounds with similar structures often interfere with cellular proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Enzyme Modulation : The compound is reported to modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to altered cellular responses and may be beneficial in diseases characterized by dysregulated enzyme activity .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with:
- DNA : Intercalation into DNA strands could potentially inhibit replication and transcription processes.
- Enzymatic Targets : Inhibition of key enzymes involved in metabolic pathways may lead to reduced cell viability in cancerous or pathogenic cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability at specific concentrations .
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Enzyme Inhibition Assays : Research focusing on enzyme interactions revealed that the compound effectively inhibited specific kinases involved in cell signaling pathways associated with cancer progression .
Data Tables
The following table summarizes key findings from recent studies on the biological activity of the compound:
Q & A
Basic: What spectroscopic techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm connectivity and functional groups. 2D techniques (COSY, HMBC) resolve overlapping signals in the triazatricyclo core .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .
- FTIR : Confirm carbonyl (C=O) and imino (C=N) groups through characteristic stretching frequencies .
Advanced: How can contradictions between computational predictions and experimental spectroscopic data be resolved?
Methodological Answer:
Adopt a three-step validation framework:
Refine Computational Models : Re-optimize DFT calculations using solvent-effect models (e.g., PCM) and dispersion corrections (e.g., D3-BJ) .
Temperature-Dependent Studies : Perform variable-temperature NMR/FTIR to identify dynamic conformational changes .
Isotopic Labeling : Introduce deuterium or ¹³C at critical positions to isolate vibrational modes or simplify NMR splitting patterns .
Basic: What synthetic strategies minimize byproducts during triazatricyclo core formation?
Methodological Answer:
- Stepwise Annulation : Prioritize sequential cyclization over one-pot reactions to control regioselectivity .
- Protecting Groups : Use Fmoc for amine protection during imino group installation to prevent undesired side reactions .
- In-line Monitoring : Employ UV spectroscopy (254 nm) to track cyclization progress and optimize reaction termination .
Advanced: How should structure-activity relationship (SAR) studies be designed for kinase inhibition profiling?
Methodological Answer:
Develop a modular experimental matrix:
- Substituent Variations : Systematically modify fluorophenyl (para/meta), methoxyethyl chain length (C2 vs. C3), and imino group isosteres .
- Binding Kinetics : Use surface plasmon resonance (SPR) for real-time dissociation constant (KD) measurements .
- Crystallographic Screening : Map allosteric pockets via fragment-based X-ray diffraction .
Basic: Which chromatographic methods ensure purity during final isolation?
Methodological Answer:
- Reverse-Phase HPLC : C18 column with MeCN/H2O + 0.1% formic acid gradient for UV-active impurities .
- Normal-Phase Chromatography : Silica gel with EtOAc/hexane gradients to resolve polar byproducts .
- Charged Aerosol Detection (CAD) : Detect non-UV active contaminants .
Advanced: How can AI enhance predictions of membrane permeability for this compound?
Methodological Answer:
- Neural Network Training : Use experimental PAMPA data with descriptors (logP, PSA) to predict permeability .
- Enhanced Sampling MD : Apply metadynamics to simulate lipid bilayer translocation .
- Validation : Track radiolabeled compound distribution in Caco-2 monolayers via LC-MS .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- HepG2 Cells : Assess hepatic toxicity via CYP3A4 induction (qPCR) .
- hERG Assay : Use patch-clamp electrophysiology to evaluate cardiotoxicity risk .
- Ames II Test : Screen for mutagenicity with metabolic activation .
Advanced: How to address discrepancies between in vitro IC50 and in vivo efficacy?
Methodological Answer:
Implement a PBPK modeling framework:
Plasma Protein Binding : Quantify via ultrafiltration LC-MS .
Tissue Distribution : Use quantitative whole-body autoradiography (QWBA) .
Metabolite Profiling : Identify active/inactive metabolites via HRMS/MS .
Knock-Out Models : Validate target engagement in genetically modified organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
